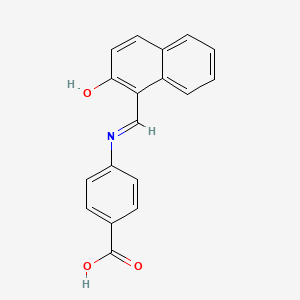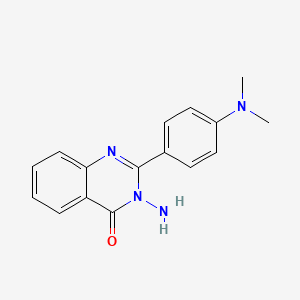
3-Amino-2-(4-(dimethylamino)phenyl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-2-(4-(dimethylamino)phenyl)quinazolin-4(3H)-one is a quinazoline derivative known for its diverse applications in scientific research. This compound features a quinazolinone core structure substituted with an amino group and a dimethylaminophenyl group, making it a valuable molecule in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(4-(dimethylamino)phenyl)quinazolin-4(3H)-one typically involves the reaction of 2-aminobenzamide with 4-(dimethylamino)benzaldehyde under acidic conditions. The reaction proceeds through a cyclization process to form the quinazolinone core. The detailed steps are as follows:
Starting Materials: 2-aminobenzamide and 4-(dimethylamino)benzaldehyde.
Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures.
Cyclization: The intermediate formed undergoes cyclization to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反应分析
Types of Reactions
3-Amino-2-(4-(dimethylamino)phenyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced quinazolinone derivatives.
Substitution: The amino and dimethylaminophenyl groups can undergo substitution reactions, introducing new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized quinazolinone derivatives, reduced quinazolinone derivatives, and substituted quinazolinone derivatives with diverse functional groups.
科学研究应用
3-Amino-2-(4-(dimethylamino)phenyl)quinazolin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.
作用机制
The mechanism of action of 3-Amino-2-(4-(dimethylamino)phenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing various signaling pathways and cellular processes.
相似化合物的比较
Similar Compounds
2-Aminoquinazolin-4(3H)-one: Lacks the dimethylaminophenyl group, resulting in different chemical and biological properties.
4-(Dimethylamino)phenylquinazolin-4(3H)-one: Lacks the amino group, affecting its reactivity and applications.
3-Amino-2-phenylquinazolin-4(3H)-one: Lacks the dimethylamino group, leading to variations in its chemical behavior and biological activity.
Uniqueness
3-Amino-2-(4-(dimethylamino)phenyl)quinazolin-4(3H)-one is unique due to the presence of both the amino and dimethylaminophenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound with diverse applications in research and industry.
属性
分子式 |
C16H16N4O |
|---|---|
分子量 |
280.32 g/mol |
IUPAC 名称 |
3-amino-2-[4-(dimethylamino)phenyl]quinazolin-4-one |
InChI |
InChI=1S/C16H16N4O/c1-19(2)12-9-7-11(8-10-12)15-18-14-6-4-3-5-13(14)16(21)20(15)17/h3-10H,17H2,1-2H3 |
InChI 键 |
XKKLWPRYIDJWFV-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


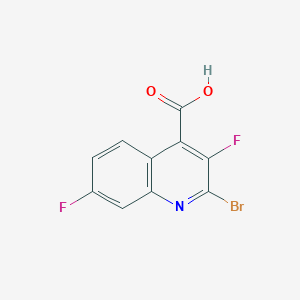
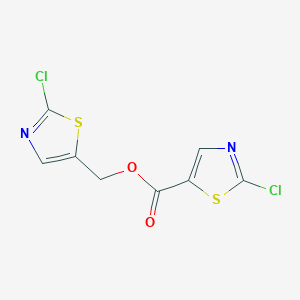
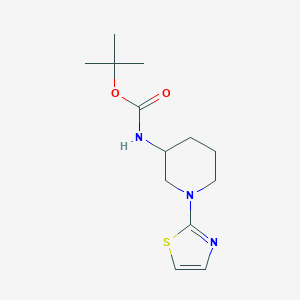
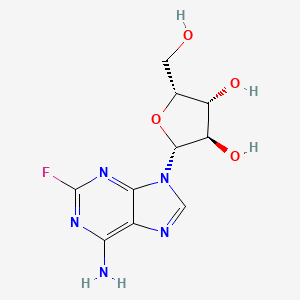
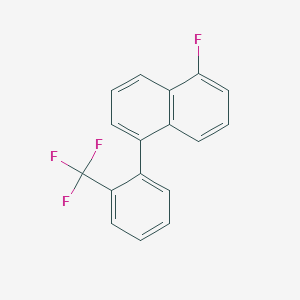
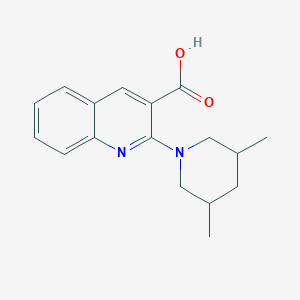
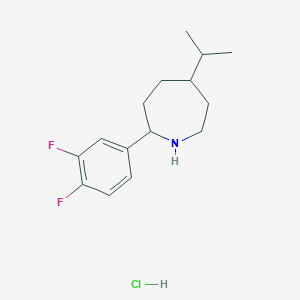
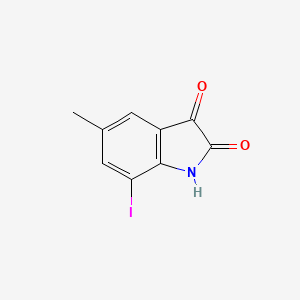
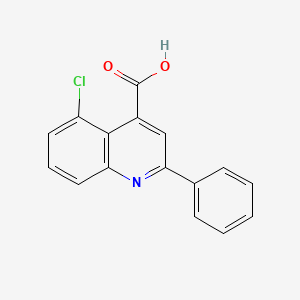
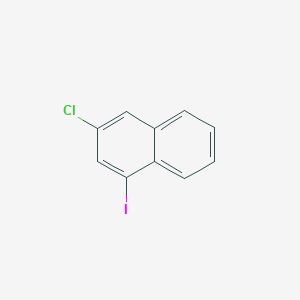
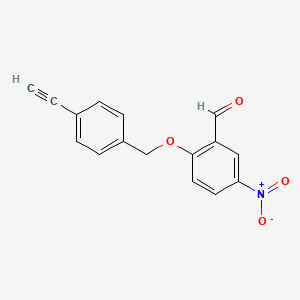

![Aziridine, 2-cyclohexyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B15063689.png)
